molecular formula C12H12N2O3 B12859694 5-Morpholino-2-cyanobenzoic acid

5-Morpholino-2-cyanobenzoic acid

Cat. No.: B12859694
M. Wt: 232.23 g/mol
InChI Key: JQCQVKNXZJCQNH-UHFFFAOYSA-N
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Description

5-Morpholino-2-cyanobenzoic acid is a chemical compound with the molecular formula C12H12N2O3 It is characterized by the presence of a morpholine ring and a cyano group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-2-cyanobenzoic acid typically involves the reaction of 2-cyanobenzoic acid with morpholine under specific conditions. One common method includes the use of a solvent such as dichloromethane or chloroform, with the reaction being carried out at a controlled temperature . The reaction may also involve the use of catalysts or other reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 5-Morpholino-2-cyanobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Morpholino-2-cyanobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Morpholino-2-cyanobenzoic acid involves its interaction with specific molecular targets. The morpholine ring and cyano group can participate in binding interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Cyanobenzoic acid: Lacks the morpholine ring, making it less versatile in certain reactions.

    Morpholine derivatives: Compounds with different substituents on the morpholine ring, which may have different reactivity and applications.

Uniqueness: 5-Morpholino-2-cyanobenzoic acid is unique due to the combination of the morpholine ring and cyano group, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-cyano-5-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C12H12N2O3/c13-8-9-1-2-10(7-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16)

InChI Key

JQCQVKNXZJCQNH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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